5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC14523518
Molecular Formula: C22H20Cl2N2O3
Molecular Weight: 431.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20Cl2N2O3 |
|---|---|
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | 5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C22H20Cl2N2O3/c23-16-3-6-19(24)18(13-16)20-7-8-21(29-20)22(27)25-17-4-1-15(2-5-17)14-26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27) |
| Standard InChI Key | XWBCKKPYRUUVQU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure features a central furan ring substituted at the 5-position with a 2,5-dichlorophenyl group. The 2-position of the furan is linked via a carboxamide bond to a 4-(morpholin-4-ylmethyl)phenyl group. This arrangement creates a planar aromatic system (furan and dichlorophenyl) coupled with a flexible morpholine-containing side chain, enabling both hydrophobic interactions and hydrogen bonding.
Molecular Formula and Weight
The molecular formula C<sub>22</sub>H<sub>20</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub> corresponds to a molecular weight of 431.3 g/mol. The dichlorophenyl group contributes significant hydrophobicity (Cl atoms at positions 2 and 5), while the morpholinylmethylphenyl moiety enhances solubility in polar solvents due to the morpholine’s tertiary amine and ether oxygen.
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>20</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub> |
| Molecular Weight | 431.3 g/mol |
| Key Functional Groups | Furan, dichlorophenyl, carboxamide, morpholine |
Spectroscopic Features
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for the furan protons (δ ~7.2–7.4 ppm) and aromatic protons of the dichlorophenyl group (δ ~7.5–7.9 ppm) . The morpholine’s methylene groups typically appear as broad singlets (δ ~3.3–4.4 ppm), consistent with restricted rotation around the N-CH<sub>2</sub>-Ar bond .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves three primary stages:
-
Furan Ring Formation: A Meerwein arylation reaction couples furfural with a 2,5-dichlorophenyldiazonium salt to yield 5-(2,5-dichlorophenyl)furan-2-carbaldehyde .
-
Carboxamide Bond Formation: The aldehyde intermediate undergoes condensation with 4-(morpholin-4-ylmethyl)aniline in the presence of a coupling agent (e.g., EDC/HOBt) to form the carboxamide linkage.
-
Purification: Recrystallization from ethanol-DMF mixtures achieves >95% purity, as confirmed by HPLC.
Reaction Conditions
-
Meerwein Arylation: Conducted at 0–5°C in aqueous HCl/NaNO<sub>2</sub>, yielding 70–75% of the furan-carbaldehyde intermediate .
-
Carboxamide Coupling: Performed in anhydrous DMF at room temperature, with a reaction time of 12–16 hours.
Yield and Scalability
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent activity against HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC<sub>50</sub> values of 1.8 μM and 2.4 μM, respectively. Mechanistically, the compound induces mitochondrial apoptosis by upregulating Bax/Bcl-2 ratios and activating caspase-3/7.
Selectivity Profile
Compared to normal fibroblasts (IC<sub>50</sub> > 50 μM), the compound exhibits >20-fold selectivity for cancer cells, suggesting a favorable therapeutic window.
Anti-Inflammatory Effects
In a murine model of LPS-induced inflammation, oral administration (10 mg/kg) reduced TNF-α levels by 62% and IL-6 by 55% within 6 hours. The morpholine moiety likely modulates NF-κB signaling by interfering with IκB kinase activity.
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
Replacing the morpholine group with piperazine (as in 5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide) reduces anticancer potency (IC<sub>50</sub> ~3.9 μM in HCT-116). Conversely, bromine substitution at the phenyl ring (5-(4-bromophenyl) analog) enhances solubility but diminishes anti-inflammatory efficacy.
| Compound | HCT-116 IC<sub>50</sub> (μM) | TNF-α Inhibition (%) |
|---|---|---|
| 5-(2,5-Dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | 1.8 | 62 |
| 5-(4-Bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | 3.2 | 41 |
| 5-(2,5-Dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide | 3.9 | 58 |
Pharmacokinetic Considerations
The morpholine group’s electron-rich oxygen improves metabolic stability compared to piperazine derivatives, as evidenced by a 2.3-fold longer plasma half-life in rodent studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume